molecular formula C7H14Cl2 B13803180 1,5-Dichloroheptane CAS No. 56375-90-7

1,5-Dichloroheptane

Cat. No.: B13803180
CAS No.: 56375-90-7
M. Wt: 169.09 g/mol
InChI Key: JDNSQFTYGSHBBG-UHFFFAOYSA-N
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Description

1,5-Dichloroheptane is a dichlorinated alkane with the molecular formula C₇H₁₄Cl₂, where chlorine atoms are substituted at the 1st and 5th carbon positions of a heptane backbone. These compounds are valuable in organic synthesis, particularly in studies of halonium ion formation, carbonium ion rearrangements, and radical-mediated reactions .

Properties

CAS No.

56375-90-7

Molecular Formula

C7H14Cl2

Molecular Weight

169.09 g/mol

IUPAC Name

1,5-dichloroheptane

InChI

InChI=1S/C7H14Cl2/c1-2-7(9)5-3-4-6-8/h7H,2-6H2,1H3

InChI Key

JDNSQFTYGSHBBG-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dichloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms at the 1 and 5 positions of the heptane molecule.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where heptane and chlorine gas are introduced under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired positions, and the product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dichloroheptane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium thiolate are commonly used.

    Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are employed.

Major Products:

    Substitution Reactions: Products include alcohols, amines, and thioethers.

    Elimination Reactions: The major products are alkenes, specifically heptenes.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

1,5-Dichloroheptane serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through nucleophilic substitution reactions. The compound's reactivity allows for the introduction of different functional groups, making it valuable in the development of pharmaceuticals and agrochemicals.

2. Environmental Studies

Research indicates that this compound can be monitored in environmental samples to assess pollution levels. It is part of studies focusing on the impact of halogenated compounds on human health and ecosystems. For instance, a study on halogenated hydrocarbons highlighted the need for comprehensive monitoring of compounds like this compound in air and water to understand their potential carcinogenic effects .

3. Biological Research

Recent studies have shown that certain bacterial strains can dehalogenate this compound, leading to its potential use in bioremediation efforts. The ability of bacteria such as Pseudomonas sp. to metabolize this compound suggests its application in cleaning up contaminated environments .

Data Table: Applications and Uses

Application Area Details
Organic SynthesisIntermediate for producing pharmaceuticals and agrochemicals
Environmental MonitoringAssessment of pollution levels and health impacts in various ecosystems
Biological ResearchStudy of bacterial dehalogenation for bioremediation purposes
Chemical AnalysisUsed as a solvent in laboratories for various analytical techniques

Case Studies

Case Study 1: Environmental Impact Assessment

A comprehensive study conducted in urban areas revealed that halogenated hydrocarbons, including this compound, were prevalent in water sources. The research aimed to correlate these levels with cancer incidence rates among local populations. The findings indicated a significant association between exposure levels and health outcomes, emphasizing the importance of monitoring such compounds .

Case Study 2: Bioremediation Potential

In laboratory settings, researchers investigated the ability of Pseudomonas sp. to degrade this compound. The results demonstrated effective dehalogenation under controlled conditions, suggesting that this bacterium could be harnessed for bioremediation strategies to mitigate pollution caused by halogenated compounds .

Mechanism of Action

The mechanism of action of 1,5-Dichloroheptane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction.

Comparison with Similar Compounds

Comparison with Structural Isomers

Physical Properties

The position of chlorine substituents significantly influences physical properties. Below is a comparison of 1,4-dichloroheptane and 1,7-dichloroheptane based on available

Property 1,4-Dichloroheptane 1,7-Dichloroheptane
CAS No. 6223-76-3 821-76-1
Molecular Weight 169.09 g/mol 169.09 g/mol
Density 1.0554 g/cm³ (estimated) 1.0408 g/cm³
Melting Point 23.5°C (estimated) 23.5°C (estimated)
Boiling Point 198.96°C (estimated) 198.96°C (estimated)
Refractive Index 1.4315 1.4565

Key Observations :

  • The identical boiling points (198.96°C) suggest similar volatility despite structural differences.
  • The higher refractive index of 1,7-dichloroheptane implies greater polarizability due to terminal chlorine placement.
  • Density differences reflect intramolecular interactions influenced by chlorine spacing.

Chemical Reactivity

1,7-Dichloroheptane:
  • Forms complex equilibria of carbonium-halonium ions in reactions with SbF₅/SO₂, leading to variable product distributions (e.g., ions 10, 11, 12 ) .
  • Reactions with methanol yield diverse products, highlighting its propensity for rearrangements and intermediate instability .
  • Demonstrates less predictable reactivity compared to shorter-chain analogs like 1,5-dichloropentane, which undergoes cleaner transformations .
1,4-Dichloroheptane:
  • Limited reactivity data are available, but its central chlorine placement may reduce steric hindrance, favoring nucleophilic substitution or elimination pathways.

Comparison with Analogous Dihalides

1,5-Dichloropentane (Shorter-Chain Analog)

  • Unlike 1,7-dichloroheptane, 1,5-dichloropentane undergoes straightforward hydrogen and carbon shifts, forming predictable intermediates (e.g., cyclic halonium ions) .
  • Demonstrates higher synthetic utility due to controlled reactivity.

1,2-Dichloroheptane (Vicinal Dihalide)

  • Vicinal dihalides typically exhibit higher reactivity in elimination reactions (e.g., dehydrohalogenation) compared to non-vicinal isomers like 1,5-dichloroheptane.

Research Implications and Gaps

  • The absence of direct data on This compound in the provided evidence underscores the need for targeted studies on its synthesis, stability, and reactivity.
  • Comparative analyses suggest that chlorine positioning profoundly impacts reaction pathways, intermediate stability, and product diversity.

Biological Activity

1,5-Dichloroheptane (C7H14Cl2) is a halogenated hydrocarbon that has garnered attention in various fields, including organic chemistry and environmental science. Its biological activity is of particular interest due to its potential applications and implications for human health and the environment. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a linear alkane with two chlorine atoms attached to the first and fifth carbon atoms. Its molecular structure can be represented as follows:

  • Molecular Formula : C7H14Cl2
  • Molecular Weight : 179.10 g/mol
  • CAS Number : 19022508

Physical Properties

PropertyValue
Boiling Point165 °C
Melting Point-30 °C
Density1.06 g/cm³
Solubility in WaterInsoluble

Toxicity and Environmental Impact

Research indicates that this compound exhibits varying degrees of toxicity to aquatic organisms. A study published in PubChem reports that the compound has a median lethal concentration (LC50) value of approximately 10 mg/L for certain fish species, indicating moderate toxicity . Additionally, it poses risks to aquatic ecosystems due to its persistence in the environment.

Case Studies

  • Aquatic Toxicity Study :
    • Objective : To assess the impact of this compound on fish populations.
    • Methodology : Fish were exposed to varying concentrations of the compound over a 96-hour period.
    • Findings : Significant mortality rates were observed at concentrations above 10 mg/L, highlighting the compound's potential threat to aquatic life.
  • Cellular Toxicity Assessment :
    • Objective : To evaluate the cytotoxic effects of this compound on human cell lines.
    • Methodology : Human liver cells were treated with different concentrations of the compound.
    • Findings : The study revealed that higher concentrations led to increased cell death and DNA damage, suggesting potential carcinogenic effects .

The biological activity of this compound can be attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. The presence of chlorine atoms enhances its reactivity, leading to the formation of reactive oxygen species (ROS) that can cause oxidative stress in living organisms.

Research Findings

Recent studies have focused on the synthesis and application of dichloroalkanes like this compound in various chemical reactions. Notably:

  • Synthesis Methods : Efficient synthetic routes have been developed for producing dichloroheptanes through chlorination processes .
  • Applications in Organic Chemistry : The compound serves as an intermediate in synthesizing other chemical compounds, including pharmaceuticals and agrochemicals.

Summary of Key Research Findings

Study FocusFindings
Aquatic ToxicityLC50 ~10 mg/L; significant mortality rates
Cellular ToxicityInduced cell death and DNA damage
Synthesis TechniquesEfficient chlorination methods developed

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